molecular formula C23H22ClN5O2S B13355992 2-((4-(4-Chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide

2-((4-(4-Chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B13355992
M. Wt: 468.0 g/mol
InChI Key: FONMEEFVUKRQKE-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfur-linked triazole core substituted with aryl groups and a modified acetamide side chain. The structure includes a 4-chlorophenyl group at position 4 of the triazole ring, a 2-methoxyphenyl group at position 5, and a unique N-(1-cyano-1-cyclopropylethyl) moiety on the acetamide (Fig. 1).

Properties

Molecular Formula

C23H22ClN5O2S

Molecular Weight

468.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide

InChI

InChI=1S/C23H22ClN5O2S/c1-23(14-25,15-7-8-15)26-20(30)13-32-22-28-27-21(18-5-3-4-6-19(18)31-2)29(22)17-11-9-16(24)10-12-17/h3-6,9-12,15H,7-8,13H2,1-2H3,(H,26,30)

InChI Key

FONMEEFVUKRQKE-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC

Origin of Product

United States

Biological Activity

The compound 2-((4-(4-Chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, anticancer properties, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 402.90 g/mol. The compound features a triazole ring, which is often associated with various pharmacological activities due to its ability to interact with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The mechanism involves the suppression of oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), demonstrating its potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity of Triazole Derivatives

CompoundIC50 (µM)Mechanism
This compoundNot specifiedInhibition of TNF-α and IL-6 production
Celecoxib0.092 (COX-2)COX inhibition
Indomethacin3.33COX inhibition

2. Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. The compound has shown activity against various strains of bacteria and fungi. In vitro studies indicate that triazole derivatives can effectively inhibit the growth of drug-resistant bacterial strains .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureusNot specified
Other TriazolesE. coli< 16 µg/mL

3. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Effects

In a study involving human cancer cell lines, a related triazole derivative exhibited significant cytotoxicity with an IC50 value of approximately 20 µM against breast cancer cells. The study suggested that these compounds might act through the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring significantly influence their pharmacological properties:

Key Findings:

  • Substituents like chlorophenyl and methoxyphenyl enhance anti-inflammatory activity.
  • The presence of cyano groups increases potency against specific cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 2-methoxyphenyl and 1-cyano-1-cyclopropylethyl substituents, which differentiate it from analogs. Key comparisons include:

Compound Name / ID Triazole Substituents (Position 4/5) Acetamide Substituent (N-linked) Key Features Reference
Target Compound 4-(4-ClPh), 5-(2-MeOPh) 1-Cyano-1-cyclopropylethyl Enhanced steric bulk from cyclopropane; potential metabolic stability due to cyano group. N/A (Hypothesized)
2-{[4-(4-ClPh)-5-(4-MeOPh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-MePh)acetamide (499101-52-9) 4-(4-ClPh), 5-(4-MeOPh) 3-Methylphenyl 4-MeOPh vs. 2-MeOPh: Altered electronic profile; 3-MePh lacks cyclopropane, reducing steric hindrance.
2-((4-Allyl-5-Ph-4H-1,2,4-triazol-3-yl)thio)-N-(2-MeOPh)acetamide 4-Allyl, 5-Ph 2-Methoxyphenyl Allyl group increases flexibility but reduces stability; 2-MeOPh matches target’s triazole substituent.
N-(4-ClPh)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine core (non-triazole) 4-ClPh Pyridine instead of triazole; distyryl groups enhance π-π interactions but reduce solubility.
2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides 5-(Thiophen-2-ylmethyl) Hydrazide Hydrazide moiety introduces hydrogen-bonding potential; thiophene enhances lipophilicity.

Key Observations :

  • Positional Isomerism: The 2-methoxyphenyl group (target) vs.
  • N-Substituent: The 1-cyano-1-cyclopropylethyl group in the target compound introduces rigidity and electron-withdrawing effects, contrasting with simpler aryl (e.g., 3-MePh in ) or hydrazide () groups. This may enhance metabolic stability and target selectivity.
  • Core Heterocycle : Replacement of triazole with pyridine () or benzothiazole () modifies electronic properties and bioavailability.

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